2-Methyl-6-(trifluoromethyl)aniline
Overview
Description
2-Methyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a methyl group at the 2-position and a trifluoromethyl group at the 6-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of methylguanidine derivatives as prospective pet radioligands for the open channel of the nmda receptor, linked to alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
It’s known to be a reactant in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it’s likely that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
It’s known that similar compounds have been used in the synthesis of prospective pet radioligands for the open channel of the nmda receptor, suggesting potential applications in the study and treatment of neurodegenerative disorders .
Action Environment
The action of 2-Methyl-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air on intense heating . Therefore, it’s crucial to ensure adequate ventilation, avoid dust formation, and store the compound under an inert atmosphere . These precautions help maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trifluoromethyl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in reactions involving cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the formation of stable enzyme-substrate complexes, influencing the compound’s metabolic fate .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can impact cellular functions, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates and the depletion of products, disrupting normal cellular processes. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates. These intermediates can have different biological activities compared to the parent compound, potentially causing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes due to its lipophilicity, allowing it to reach intracellular targets. Additionally, it can interact with specific transporters and binding proteins, which facilitate its distribution within the body. These interactions can affect the compound’s localization and accumulation in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)aniline can be achieved through several methods. One common method involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours . The reaction mixture is then concentrated, diluted with water, basified with sodium hydroxide, and extracted with ether to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available raw materials and simple processes. For example, starting from 4-chlorotrifluoromethyl benzene, the compound can be synthesized through halogenation and ammoniation reactions . These methods are characterized by high reaction yields and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized derivatives.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group at the 2-position.
4-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned at the 4-position instead of the 6-position.
2-Methyl-3-(trifluoromethyl)aniline: The trifluoromethyl group is positioned at the 3-position instead of the 6-position .
Uniqueness
2-Methyl-6-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and methyl groups, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCTHRQJVSSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536642 | |
Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88301-98-8 | |
Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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